![molecular formula C16H20N6 B2555459 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine CAS No. 2380168-90-9](/img/structure/B2555459.png)
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as CP-724,714 and has been extensively studied for its potential therapeutic applications in the field of oncology.
科学的研究の応用
CP-724,714 has been extensively studied for its potential therapeutic applications in the field of oncology. It is a potent and selective inhibitor of the type 1 insulin-like growth factor receptor (IGF-1R), which plays a critical role in the growth and survival of cancer cells. CP-724,714 has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer.
作用機序
CP-724,714 exerts its anticancer effects by inhibiting the IGF-1R signaling pathway. IGF-1R is a transmembrane receptor that binds to insulin-like growth factors (IGFs) and activates downstream signaling pathways that promote cell growth and survival. CP-724,714 blocks the binding of IGFs to IGF-1R, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
CP-724,714 has been shown to have potent antitumor activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, both in vitro and in vivo. CP-724,714 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One of the main advantages of CP-724,714 is its high potency and selectivity for IGF-1R. This makes it an attractive candidate for the development of anticancer drugs. However, one of the limitations of CP-724,714 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of CP-724,714 and related compounds. One potential direction is the development of more potent and selective IGF-1R inhibitors that can overcome the limitations of CP-724,714. Another direction is the development of combination therapies that can enhance the anticancer effects of CP-724,714. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CP-724,714 in humans.
合成法
The synthesis of CP-724,714 involves a multi-step process that starts with the reaction of 2,4-dichloro-5-methylpyrimidine with potassium tert-butoxide to form the corresponding pyrimidinyl anion. This anion is then reacted with 6-cyclopropylpyrimidin-4-amine in the presence of palladium catalysts to form the desired product.
特性
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-9-17-16(18-10-12)22-6-4-21(5-7-22)15-8-14(13-2-3-13)19-11-20-15/h8-11,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDHVLQLIPHSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。